Ivabradine Hydrochloride

Cardiovascular Pharmacology Heart Rate Control Stable Angina Pectoris

Ivabradine hydrochloride is the hydrochloride salt of the selective HCN channel blocker ivabradine. It uniquely reduces heart rate by 10–15 bpm without negative inotropy or hypotension, unlike beta-blockers. The S-enantiomer, with R-enantiomer impurity ≤0.05%, ensures pharmacological consistency. Stable crystalline forms (Form II/III) support reproducible solid-state research. Ideal for cardiac If-current studies, chiral HPLC method validation, and polymorph screening. Aqueous solubility and ~40% oral bioavailability make it the preferred form for API development.

Molecular Formula C27H37ClN2O5
Molecular Weight 505.0 g/mol
CAS No. 148849-67-6
Cat. No. B194646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine Hydrochloride
CAS148849-67-6
Synonyms7,8-dimethoxy-3-(3-(((4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one
Corlanor
ivabradine
S 16257
S 16257 2
S 16257-2
S 162572
S 16260 2
S 16260-2
S 162602
S-16257
S-16257-2
S-16260-2
S16257
S162572
S162602
Molecular FormulaC27H37ClN2O5
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
InChIInChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1
InChIKeyHLUKNZUABFFNQS-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Ivabradine Hydrochloride (CAS 148849-67-6) – HCN Channel Blocker & Selective Sinus Node If Current Inhibitor for Cardiovascular Research


Ivabradine Hydrochloride (CAS 148849-67-6) is the hydrochloride salt of ivabradine, a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that specifically inhibits the cardiac pacemaker If current in the sinoatrial node [1]. Unlike beta-blockers or calcium channel blockers, ivabradine reduces heart rate without affecting myocardial contractility, blood pressure, or ventricular repolarization, offering a pure heart rate-lowering effect [2]. The hydrochloride salt (molecular weight 505.05 g/mol) is the preferred pharmaceutical form due to its aqueous solubility and established bioavailability profile, with an absolute oral bioavailability of approximately 40% . This compound serves as a critical research tool for investigating HCN channel pharmacology and as an active pharmaceutical ingredient (API) for cardiovascular drug development .

Why Ivabradine Hydrochloride Cannot Be Substituted with Beta-Blockers or Free Base Forms: Critical Differentiation


Ivabradine hydrochloride cannot be interchanged with beta-blockers such as atenolol or metoprolol because it operates through a fundamentally distinct mechanism—selective If current inhibition without negative inotropic or hypotensive effects—resulting in heart rate reduction of approximately 10-15 bpm at rest and during exercise without compromising cardiac output [1]. Substitution with the free base form or alternative salts is precluded by significant differences in aqueous solubility, stability, and polymorphic behavior; the hydrochloride salt demonstrates specific crystalline forms (e.g., stable Form II and Form III) that are critical for consistent pharmaceutical performance [2]. Furthermore, the S-enantiomer (ivabradine) is the therapeutically active species, and the presence of R-enantiomer impurities (>0.05%) can alter pharmacological activity and safety profiles due to distinct effects on ventricular repolarization and QT interval [3]. Failure to adhere to strict purity and enantiomeric specifications compromises both research reproducibility and regulatory compliance in drug development [4].

Quantitative Differential Evidence: Ivabradine Hydrochloride vs. Beta-Blockers, Enantiomers, and Free Base Forms


Heart Rate Reduction and Clinical Efficacy: Ivabradine HCl vs. Atenolol in Stable Angina

In a head-to-head, double-blind, double-dummy randomized controlled trial, ivabradine hydrochloride demonstrated noninferiority to atenolol for improving exercise capacity in patients with chronic stable angina pectoris. At week 12, total exercise duration increased by 84.1 ± 130.5 seconds in the ivabradine group compared to 77.8 ± 126.6 seconds in the atenolol group, with a 95% confidence interval for the difference of -21.4 to 34.1 seconds (p=0.0011 for noninferiority) [1]. Crucially, ivabradine achieved this efficacy without the negative inotropic effects associated with beta-blockers, as evidenced by no significant differences in adverse events (66 events with ivabradine vs. 73 with atenolol, p>0.05) . This establishes ivabradine as a therapeutically equivalent yet mechanistically distinct alternative when beta-blocker contraindications or intolerance exist .

Cardiovascular Pharmacology Heart Rate Control Stable Angina Pectoris Beta-Blocker Comparison

Enantioselective Pharmacology: S-Ivabradine HCl vs. R-Ivabradine and Ventricular Repolarization Safety

The S-enantiomer (ivabradine, CAS 148849-67-6) and R-enantiomer (S-16260) exhibit distinct pharmacological profiles despite equipotent heart rate reduction. In anesthetized pigs, both enantiomers reduced heart rate equivalently, but S-16260 induced a dose-dependent increase in the corrected QT interval (QTc), indicating a direct effect on ventricular repolarization absent with S-ivabradine [1]. Specifically, S-16260 produced concentration-dependent block of hKv1.5 channels and significant prolongation of action potential duration in ventricular preparations (guinea pig papillary muscle and rabbit Purkinje fibers), whereas S-ivabradine did not [2]. This stereospecificity underscores that even trace amounts of R-enantiomer (>0.05% as per ICH guidelines) in ivabradine hydrochloride batches can introduce unwanted proarrhythmic potential, making enantiomeric purity a non-negotiable quality attribute [3].

Chiral Pharmacology Cardiac Electrophysiology QT Interval Enantiomer Purity

Polymorphic Stability and Pharmaceutical Performance: Ivabradine HCl Crystalline Form II vs. Amorphous Forms

Ivabradine hydrochloride exists in multiple polymorphic forms with distinct stability and solubility profiles. Patent WO2013102919A1 discloses stable crystalline Form II and Form III, with Form II exhibiting characteristic X-ray powder diffraction (XRPD) peaks at approximately 15.50°, 18.32°, 19.54°, 21.66°, and 24.28° 2θ [1]. In contrast, amorphous ivabradine hydrochloride or alternative crystalline forms demonstrate higher hygroscopicity and reduced physical stability, leading to variable dissolution rates and bioavailability [2]. Forced degradation studies confirm that ivabradine is susceptible to hydrolysis, oxidation, and photodegradation, producing at least six degradation products including pharmacologically active species (UV4, Ox1, N1) [3]. The hydrochloride salt form provides superior aqueous solubility (≥5 mg/mL in water) compared to the free base, enabling consistent formulation performance .

Solid-State Chemistry Pharmaceutical Polymorphism Drug Stability Formulation Development

Bioavailability and Pharmacokinetic Limitations: Ivabradine HCl vs. Novel Formulation Strategies

Ivabradine hydrochloride exhibits an absolute oral bioavailability of approximately 40% due to extensive first-pass metabolism in the gut and liver, with a short half-life of approximately 2 hours requiring twice-daily dosing [1]. Food delays absorption by approximately 1 hour and increases plasma exposure by 20-40% [2]. These limitations have driven formulation research: nanostructured lipid carriers (NLCs) of ivabradine hydrochloride achieved a 1.85-fold increase in permeability compared to marketed tablet formulations, with optimized NLCs demonstrating 83.45 ± 3.23% entrapment efficiency and sustained biphasic release . This underscores that while the hydrochloride salt provides a baseline reference standard, procurement for advanced research applications may require consideration of formulation context or specialized salt forms to overcome inherent pharmacokinetic constraints .

Pharmacokinetics Oral Bioavailability Drug Delivery Formulation Science

Optimal Research and Industrial Applications for Ivabradine Hydrochloride Based on Differential Evidence


Cardiovascular Pharmacology Research Requiring Pure Heart Rate Reduction Without Hemodynamic Confounders

Use ivabradine hydrochloride as a selective tool compound to dissect heart rate-dependent physiological processes. Its demonstrated 10-15 bpm heart rate reduction at rest and during exercise, without affecting blood pressure or myocardial contractility, makes it ideal for studies where beta-blocker-induced negative inotropy would confound results. The noninferiority to atenolol in exercise capacity improvement (84.1 sec vs. 77.8 sec TED increase) confirms therapeutic-grade activity [1] while the distinct mechanism enables clean experimental designs.

Pharmaceutical Quality Control and Method Development for Chiral Purity Assessment

Employ ivabradine hydrochloride reference standards for developing and validating chiral HPLC methods to quantify R-enantiomer impurities. The validated method using Lux Cellulose-2 column with 0.06% diethylamine in methanol/acetonitrile (98/2 v/v) at 12°C achieves baseline separation of S-ivabradine from R-ivabradine and four achiral impurities with detection limits ≤0.05% [2]. This is critical for batch release testing, stability studies, and regulatory submissions where enantiomeric purity directly impacts safety (R-enantiomer induces QTc prolongation) [3].

Solid-State Characterization and Polymorph Screening in Formulation Development

Utilize ivabradine hydrochloride as a model compound for studying polymorphic transitions and their impact on pharmaceutical performance. Stable crystalline Form II (characterized by XRPD peaks at 15.50°, 18.32°, 19.54°, 21.66°, 24.28° 2θ) provides a reproducible solid-state reference for comparing alternative crystalline forms, amorphous dispersions, or co-crystals [4]. Forced degradation studies revealing six degradation products under stress conditions inform formulation strategies and packaging requirements [5].

Bioavailability Enhancement and Novel Drug Delivery System Benchmarking

Use ivabradine hydrochloride as a comparator for evaluating advanced formulations aimed at overcoming its 40% oral bioavailability and 2-hour half-life limitations. The native salt form serves as a control for assessing permeability enhancement (e.g., 1.85-fold increase with NLCs) and sustained-release profiles in in vitro and in vivo models . This is particularly valuable for academic and industrial research focused on once-daily formulations or targeted delivery systems for cardiovascular therapeutics.

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